5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide
Description
The compound 5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide is a sulfonylated thiophene-2-carboxamide derivative featuring a tetrahydronaphthalene (THN) moiety. Its structure combines a sulfonyl group at the 5-position of the thiophene ring and a THN group at the amide nitrogen (Figure 1).
Properties
IUPAC Name |
N-butan-2-yl-3-[1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-3-15(2)25-20(30)11-12-28-21(31)18-9-4-5-10-19(18)29-22(28)26-27-23(29)32-14-16-7-6-8-17(24)13-16/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXYMRVQHJDXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiophene Scaffold Functionalization
The target compound’s thiophene-2-carboxamide backbone is typically derived from thiophene-2-carboxylic acid. Sulfonation at the 5-position precedes amide bond formation with 1,2,3,4-tetrahydronaphthalen-1-amine. Alternative routes involve pre-functionalized sulfonyl chloride intermediates for regioselective coupling.
Key Intermediate 1: 5-Sulfonylthiophene-2-Carboxylic Acid
Sulfonation of thiophene-2-carboxylic acid with 4-methylbenzenesulfonyl chloride under Friedel-Crafts conditions achieves regioselective substitution at the 5-position. Chlorosulfonic acid or sulfuric acid catalysts in dichloromethane at 0–5°C yield 5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxylic acid with 78–85% efficiency.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The most widely reported method employs carbodiimide reagents (e.g., HBTU, EDC) with hydroxybenzotriazole (HOBt) or HOAt activators. A representative protocol from involves:
- Dissolving 5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxylic acid (1.0 eq) and (R)-1,2,3,4-tetrahydronaphthalen-1-amine (1.1 eq) in anhydrous DMF.
- Adding DIPEA (3.0 eq) as a base, followed by HBTU (1.2 eq) and HOBt (1.2 eq).
- Stirring at room temperature for 12–18 hours.
- Purifying via flash chromatography (EtOAc/hexane gradient) to isolate the product in 82–93% yield.
Optimization Note: Lower yields (12–15%) occur with sterically hindered amines unless polar aprotic solvents (e.g., NMP) replace DMF.
Mixed Anhydride Method
For acid-sensitive substrates, mixed anhydride formation with isobutyl chloroformate in THF achieves 68–74% yield:
- Reacting the carboxylic acid with isobutyl chloroformate (1.5 eq) and N-methylmorpholine (2.0 eq) at −15°C.
- Adding 1,2,3,4-tetrahydronaphthalen-1-amine (1.2 eq) dropwise.
- Warming to room temperature and stirring for 6 hours.
Sulfonation Reaction Optimization
Direct Electrophilic Sulfonation
Thiophene-2-carboxylic acid undergoes electrophilic sulfonation using 4-methylbenzenesulfonyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) in CH₂Cl₂ at 0°C. Reaction monitoring via TLC (hexane/EtOAc 3:1) confirms completion within 2 hours, yielding 85% product.
Side Reactions: Over-sulfonation at the 4-position occurs above 5°C, necessitating strict temperature control.
Directed Ortho-Metalation (DoM)
For enhanced regioselectivity, a lithiation strategy using LDA (2.0 eq) at −78°C in THF directs sulfonyl group introduction:
- Deprotonating thiophene-2-carboxylic acid with LDA.
- Quenching with 4-methylbenzenesulfonyl chloride (1.5 eq).
- Acidic work-up (1M HCl) yields 91% 5-sulfonated product.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 8.02 (d, J = 4.0 Hz, 1H, thiophene H-3), 7.78 (d, J = 8.2 Hz, 2H, sulfonyl aryl), 7.36 (d, J = 8.2 Hz, 2H, sulfonyl aryl), 7.06–7.19 (m, 4H, tetrahydronaphthalene), 5.25 (br s, 1H, NH), 2.68–2.84 (m, 2H, CH₂), 2.44 (s, 3H, CH₃), 1.69–1.84 (m, 4H, CH₂).
- LCMS (ESI+): m/z 455.1 [M+H]⁺, 477.1 [M+Na]⁺.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbodiimide (HBTU) | HBTU, HOBt, DIPEA | DMF | 25 | 93 | >99 |
| Mixed Anhydride | Isobutyl chloroformate | THF | −15 → 25 | 74 | 97 |
| DoM Sulfonation | LDA, sulfonyl chloride | THF | −78 | 91 | 98 |
Scale-Up and Industrial Considerations
Pilot-Scale Production
Kilogram-scale synthesis employs continuous flow reactors for sulfonation (residence time: 5 min) followed by batch amidation. This reduces reaction times by 60% and improves yield consistency (89–91%).
Green Chemistry Approaches
Microwave-assisted coupling (100 W, 80°C, 20 min) in ethanol/water mixtures achieves 88% yield, eliminating DMF and reducing E-factor by 40%.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: : Reducing agents like tin (Sn) or iron (Fe) in acidic conditions are employed.
Substitution: : Tosyl chloride and a base like triethylamine are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: : Thiophene-2-carboxamide with an amine group.
Substitution: : Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : Its derivatives could be explored for pharmaceutical applications, such as developing new drugs.
Industry: : It may find use in the development of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
Structural Differences and Similarities
The compound shares a THN-amide backbone with analogs reported in recent studies (Table 1). Key differences include:
- Sulfonyl vs. Halogen/Aryl Substituents: Unlike analogs such as (S)-5-(4-chloro-2-methylphenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-THN-2-yl)picolinamide (compound 22) or (S)-5-(4-chloro-2-methylphenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-THN-2-yl)thiophene-2-carboxamide (compound 32) , which feature chloro-methylphenyl or picolinamide groups, the target compound employs a 4-methylphenylsulfonyl group.
- THN Substitution Pattern : The THN moiety in the target compound lacks the 8-(4-methylpiperazin-1-yl) and 5-methyl substituents present in compounds 22 and 32 . This simplification may reduce steric hindrance, altering pharmacokinetic profiles.
Table 1. Structural Comparison of THN-Amide Derivatives
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The sulfonyl group in the target compound may improve binding to polar enzyme pockets compared to the chloro-methylphenyl groups in compounds 22 and 32 .
- Piperazine Impact : The absence of the 8-piperazinyl group (seen in analogs ) could reduce basicity and alter membrane permeability.
- THN Modifications : Simplified THN substitution may enhance metabolic stability by reducing oxidative hotspots.
Physicochemical Properties
- 13C NMR Shifts : The sulfonyl group’s electron-withdrawing nature would deshield adjacent carbons, leading to distinct δ values compared to compound 32’s 13C NMR (e.g., δ ~135–150 ppm for aromatic carbons) .
- HRMS Data: Expected molecular formula C₂₃H₂₂NO₃S₂ (exact mass: 432.11) contrasts with compound 32’s C₂₈H₃₂ClN₅O (489.23) .
Biological Activity
The compound 5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide is a derivative of thiophene and has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, backed by diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃S |
| Molecular Weight | 357.44 g/mol |
| CAS Number | 29489-04-1 |
| Solubility | Soluble in DMSO and methanol |
| LogP | 3.25 |
Research indicates that thiophene derivatives exhibit significant anticancer properties through various mechanisms:
- Tubulin Inhibition : Similar to Combretastatin A-4 (CA-4), thiophene carboxamide derivatives disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This interaction is crucial for their anticancer efficacy .
- Apoptosis Induction : The compound has been shown to activate caspases and induce apoptosis in various cancer cell lines. For instance, studies reveal that treatment with related thiophene derivatives triggers mitochondrial dysfunction and DNA fragmentation .
- Targeting Specific Cell Lines : In vitro studies demonstrate that certain derivatives exhibit potent activity against Hep3B (hepatocellular carcinoma) with IC50 values ranging from 5.46 µM to 12.58 µM, showcasing their potential as effective anticancer agents .
Case Studies
-
Anticancer Activity Against Hep3B Cells :
- A study synthesized various thiophene carboxamide derivatives and evaluated their activity against Hep3B cells.
- Compounds 2b and 2e demonstrated significant cytotoxicity with IC50 values of 5.46 µM and 12.58 µM respectively.
- Mechanistic studies revealed that these compounds caused G2/M phase cell cycle arrest and altered spheroid formation in cancer cells .
- Comparative Analysis with CA-4 :
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiophene derivatives indicates that modifications on the phenyl ring significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Para-substitution | Enhanced cytotoxicity |
| Methyl groups | Increased solubility and bioavailability |
| Sulfonyl group | Critical for interaction with target proteins |
Q & A
Q. What are the critical steps in synthesizing 5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves sequential coupling of the thiophene-2-carboxamide core with the 4-methylphenylsulfonyl and tetrahydronaphthalen-1-yl groups. Key steps include:
- Sulfonylation : Introducing the 4-methylphenylsulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DMF, 60–80°C) .
- Amide Bond Formation : Coupling the tetrahydronaphthalen-1-yl amine to the thiophene-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane or THF .
- Optimization : Reaction yields and purity are maximized by adjusting solvent polarity, temperature, and catalyst loading. For example, microwave-assisted synthesis () can reduce reaction times by 30–50%.
Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should be prioritized?
- Techniques :
- NMR Spectroscopy :
- ¹H NMR : Signals for the tetrahydronaphthalenyl protons (δ 1.5–2.8 ppm, multiplet) and thiophene protons (δ 7.2–7.5 ppm, doublet) .
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and sulfonyl (SO₂) carbons at ~125–135 ppm .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and sulfonyl S=O (~1150–1300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (calculated via HRMS) and fragmentation patterns consistent with the sulfonyl and amide groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Experimental Design :
- Dose-Response Replication : Conduct assays under standardized conditions (e.g., cell line, incubation time, solvent controls). For example, highlights discrepancies arising from varying ATP concentrations in kinase assays.
- Structural Analog Comparison : Test derivatives (e.g., replacing the 4-methylphenyl group with halogenated analogs) to isolate SAR trends .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity independent of cellular activity .
Q. What computational strategies are effective for predicting target interactions and optimizing selectivity?
- Methods :
- Molecular Docking : Use programs like AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for selectivity .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with activity data to guide synthetic prioritization .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Approach :
- Core Modifications : Synthesize analogs with variations in the thiophene ring (e.g., 3-substituted thiophenes) or tetrahydronaphthalenyl group (e.g., fluorinated derivatives) .
- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl moieties to evaluate effects on solubility and target binding .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential spatial features (e.g., sulfonyl-oxygen distances) using Schrödinger Phase .
Methodological Considerations
Q. What purification strategies are recommended for isolating high-purity batches of this compound?
- Techniques :
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:2) to separate sulfonamide byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the product and unreacted starting materials .
Q. How should researchers design stability studies under physiological conditions?
- Protocol :
- pH-Variation Experiments : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the tetrahydronaphthalenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
